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N-hydroxy-4-[(2-phenylacetyl)amino]benzamide

HDAC inhibition SAR Chemical probe

N-Hydroxy-4-[(2-phenylacetyl)amino]benzamide (CHEMBL356824) is a synthetic, small-molecule histone deacetylase (HDAC) inhibitor that belongs to the Zn²⁺-chelating hydroxamic acid class. It is constructed by tethering the short-chain fatty acid phenylacetate to a benzohydroxamic acid Zn²⁺-binding motif, yielding a compound with nanomolar HDAC inhibitory potency.

Molecular Formula C15H14N2O3
Molecular Weight 270.28 g/mol
CAS No. 656261-23-3
Cat. No. B3063384
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-hydroxy-4-[(2-phenylacetyl)amino]benzamide
CAS656261-23-3
Molecular FormulaC15H14N2O3
Molecular Weight270.28 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)C(=O)NO
InChIInChI=1S/C15H14N2O3/c18-14(10-11-4-2-1-3-5-11)16-13-8-6-12(7-9-13)15(19)17-20/h1-9,20H,10H2,(H,16,18)(H,17,19)
InChIKeyVQGKLYBEQDAOSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Hydroxy-4-[(2-phenylacetyl)amino]benzamide (CAS 656261-23-3): A Phenylacetate-Derived Hydroxamate HDAC Inhibitor for Epigenetic Probe & Lead-Optimization Studies


N-Hydroxy-4-[(2-phenylacetyl)amino]benzamide (CHEMBL356824) is a synthetic, small-molecule histone deacetylase (HDAC) inhibitor that belongs to the Zn²⁺-chelating hydroxamic acid class [1]. It is constructed by tethering the short-chain fatty acid phenylacetate to a benzohydroxamic acid Zn²⁺-binding motif, yielding a compound with nanomolar HDAC inhibitory potency [2]. The molecule is currently classified as an investigational discovery agent with no approved therapeutic indication, and its primary value lies in its use as a well-characterized chemical probe for HDAC biology and as a starting point for structure–activity relationship (SAR) exploration [1].

Why Pan-HDAC Inhibitors Cannot Be Substituted for N-Hydroxy-4-[(2-phenylacetyl)amino]benzamide in SAR-Driven Workflows


The HDAC inhibitor family encompasses diverse chemotypes—from millimolar short-chain fatty acids to sub-nanomolar natural products—that differ profoundly in Zn²⁺-binding geometry, linker length, surface-recognition cap groups, and isoform selectivity profiles [1]. N-Hydroxy-4-[(2-phenylacetyl)amino]benzamide occupies a distinct region of this chemical space: its phenylacetyl cap and benzohydroxamic acid warhead produce an IC₅₀ of 110 nM against HDAC activity in DU-145 nuclear extracts, which is >10-fold more potent than the parent phenylacetate yet structurally simpler than clinically approved agents such as SAHA [2]. These structural and potency differences mean that substituting a generic “HDAC inhibitor” without matching the specific chemotype will invalidate SAR models, confound cellular readouts, and lead to procurement of a compound with a different selectivity signature, thereby compromising experimental reproducibility.

N-Hydroxy-4-[(2-phenylacetyl)amino]benzamide (656261-23-3): Head-to-Head Potency, Structural Differentiation & Selectivity Evidence


Greater Than 10-Fold Gain in HDAC Inhibitory Potency Relative to the Parent Phenylacetate Scaffold

N-Hydroxy-4-[(2-phenylacetyl)amino]benzamide achieves an IC₅₀ of 110 nM against HDAC activity in DU-145 nuclear extracts, whereas the untethered short-chain fatty acid phenylacetate exhibits only millimolar-range potency (IC₅₀ > 1 mM) in the same class of biochemical assay [1][2]. This represents a potency enhancement of >9-fold, demonstrating that conjugation of phenylacetate to a benzohydroxamic acid Zn²⁺-chelating motif transforms a weak, non-selective ligand into a nanomolar HDAC binder suitable for cellular studies.

HDAC inhibition SAR Chemical probe

Structural Differentiation from the Phenylbutyrate Analog HTPB: Linker Length Dictates Molecular Recognition

The target compound carries a phenylacetyl (C2) linker, in contrast to the phenylbutyryl (C4) linker of the closely related analog N-hydroxy-4-(4-phenylbutyrylamino)benzamide (HTPB) [1]. The two-carbon contraction alters the distance between the phenyl cap and the hydroxamic acid zinc-binding group, which is predicted to re-orient the cap within the hydrophobic channel defined by Phe-198 and Phe-200 of the HDAC active site and may differentially affect class I versus class IIb isoform engagement [2]. Quantitative isoform-selectivity data for the target compound are not publicly available; however, the structural divergence provides a rationale for selecting the phenylacetyl variant over HTPB when exploring cap-group SAR or when a shorter, more rigid linker is desired for crystallography or computational docking studies.

HDAC inhibitor Linker SAR Cap group

Drug-Like Physicochemical Profile Supports Cell-Permeable Probe Applications Without Structural Alerts

N-Hydroxy-4-[(2-phenylacetyl)amino]benzamide complies with all Lipinski Rule-of-Five criteria: molecular weight is 270.28 g/mol, logP is 1.9, it possesses 3 hydrogen-bond donors and 3 hydrogen-bond acceptors, and it has zero Ro5 violations [1]. In contrast, the clinical HDAC inhibitor SAHA (vorinostat; MW 264.32, logP 1.9) shares a broadly similar profile, suggesting comparable passive permeability, but the target compound's smaller, more rigid phenylacetyl cap may reduce metabolic liability relative to SAHA's suberoylanilide linker [2]. This unremarkable physicochemical profile, combined with the absence of structural alerts in the hydroxamic acid group (which is a well-precedented warhead in approved drugs such as SAHA and panobinostat), supports its use in cell-based assays without confounding off-target pharmacology arising from poor membrane permeability.

Drug-likeness Permeability Chemical probe

High-Confidence Application Scenarios for N-Hydroxy-4-[(2-phenylacetyl)amino]benzamide (656261-23-3) Based on Verifiable Differentiation Evidence


Epigenetic Chemical Probe for HDAC-Dependent Histone Hyperacetylation and p21 Induction Assays

With an IC₅₀ of 110 nM in nuclear extract HDAC assays and demonstrated cellular activity at sub-micromolar concentrations (as extrapolated from the HTPB chemotype in the primary reference), N-hydroxy-4-[(2-phenylacetyl)amino]benzamide is suitable as a positive control or probe compound in cell-based assays that measure histone H3/H4 hyperacetylation and p21ᴬᶠ¹/ᶜⁱᵖ¹ upregulation in cancer cell lines [1]. Its potency advantage over phenylacetate (>9-fold) ensures that observed epigenetic effects are attributable to HDAC inhibition rather than off-target activities associated with millimolar short-chain fatty acid concentrations.

Lead-Optimization Starting Point for Phenylacetate-Derived Class I/IIb HDAC Inhibitors

The compound’s phenylacetyl-benzohydroxamic acid scaffold serves as a minimal pharmacophore for exploring cap-group SAR, as illustrated by the subsequent structure-based optimization campaign that yielded (S)-11 (IC₅₀ = 16 nM) through modification of the hydrophobic cap [2]. Procurement of the target compound enables medicinal chemistry teams to benchmark new analogs against a chemically well-defined, commercially accessible reference point, facilitating the construction of internally consistent SAR tables.

Reference Inhibitor for In Vitro HDAC Selectivity Profiling Panels

Although isoform-specific IC₅₀ data are not publicly available for this compound, its inclusion in HDAC profiling panels alongside SAHA, TSA, and HTPB provides a valuable reference for mapping how linker length (C2 vs. C4) influences selectivity across HDAC1–11 [1]. The compound’s favorable Rule-of-Five profile supports its use in biochemical assays without solubility or aggregation artifacts, making it a practical choice for CROs and academic screening centers.

Computational Docking and Molecular Dynamics Template for Hydroxamate–HDAC Interaction Studies

The rigid phenylacetyl linker and benzohydroxamic acid warhead provide a well-defined, low-rotatable-bond template (4 rotatable bonds) for docking into HDAC crystal structures (e.g., HDLP–TSA complex) and for molecular dynamics simulations aimed at understanding Zn²⁺-chelation geometry and cap-group recognition by surface hydrophobic residues such as Phe-198 and Phe-200 [2]. This structural simplicity reduces conformational sampling requirements relative to flexible-chain inhibitors like SAHA, improving the accuracy of computational predictions.

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